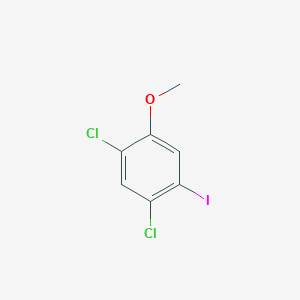![molecular formula C9H12N2O3S B8782435 2-[(morpholin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B8782435.png)
2-[(morpholin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(morpholin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains both a thiazole ring and a morpholine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the morpholine group imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(morpholin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid typically involves the reaction of thiazole derivatives with morpholine. One common method is the Mannich reaction, where a thiazole derivative is reacted with formaldehyde and morpholine under acidic conditions to form the desired product . The reaction is usually carried out at room temperature, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(morpholin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the thiazole ring, leading to a wide range of derivatives.
Scientific Research Applications
2-[(morpholin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(morpholin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine moiety can enhance the binding affinity of the compound to its target, leading to increased biological activity. The thiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s overall efficacy .
Comparison with Similar Compounds
2-[(morpholin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid can be compared with other similar compounds, such as:
2-(Morpholinomethyl)-benzothiazole: Similar structure but with a benzene ring fused to the thiazole.
2-(Morpholinomethyl)-oxazole: Contains an oxazole ring instead of a thiazole ring.
2-(Morpholinomethyl)-imidazole: Features an imidazole ring in place of the thiazole ring.
These compounds share similar chemical properties but differ in their biological activities and applications. The unique combination of the morpholine and thiazole moieties in this compound makes it particularly valuable for specific research and industrial applications .
Properties
Molecular Formula |
C9H12N2O3S |
|---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
2-(morpholin-4-ylmethyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3S/c12-9(13)7-6-15-8(10-7)5-11-1-3-14-4-2-11/h6H,1-5H2,(H,12,13) |
InChI Key |
SXGFPJIBDXXWAH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Chloro-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one](/img/structure/B8782357.png)
![3-Chloro-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine](/img/structure/B8782374.png)
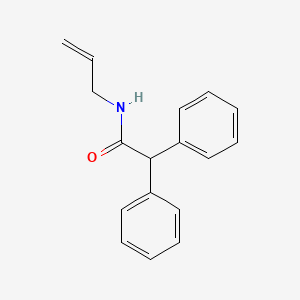
![3-Phenyl-8-azabicyclo[3.2.1]octane](/img/structure/B8782390.png)
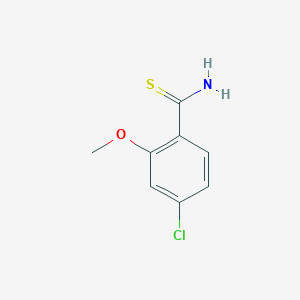
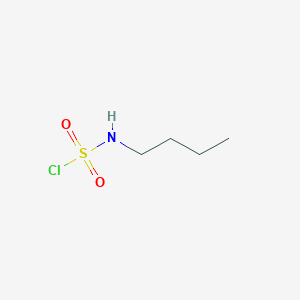

![{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanol](/img/structure/B8782412.png)
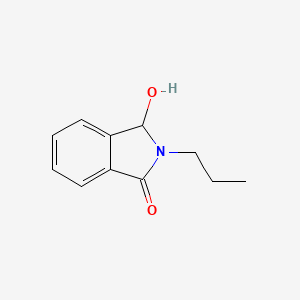

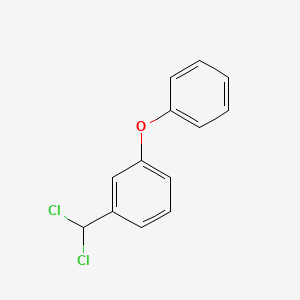
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2,3-dimethyl-1-(phenylsulfonyl)-](/img/structure/B8782442.png)
![1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile, 1-(methylsulfonyl)-](/img/structure/B8782449.png)
